

Application Note: High-Fidelity PROTAC Synthesis Using 2-(Azidomethyl)morpholine Linkers

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Compound of Interest

Compound Name: 2-(Azidomethyl)morpholine

CAS No.: 921212-10-4

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Executive Summary & Rationale

The Challenge: First-generation PROTAC linkers (e.g., PEG, alkyl chains) often suffer from poor metabolic stability and excessive conformational flexibility.^{[1][2]} This "entropic penalty" can reduce the probability of forming a productive ternary complex (POI-PROTAC-E3), leading to lower degradation potency.^[2] Furthermore, long PEG chains can negatively impact cell permeability.^{[2][3]}

The Solution: **2-(Azidomethyl)morpholine** represents a "Next-Generation" rigid linker scaffold.^[2]

- **Rigidity:** The morpholine ring restricts conformational freedom, potentially pre-organizing the molecule for better binding thermodynamics.^[2]
- **Solubility:** The ether oxygen and amine nitrogen maintain high hydrophilicity (low LogP) without the metabolic liability of long PEG chains.^[2]
- **Orthogonality:** The molecule features two distinct handles—a secondary amine (C4 position) for nucleophilic attachment and an azide (C2-methyl position) for bioorthogonal "Click" chemistry (CuAAC).^[2]

This guide details the protocol for incorporating **2-(azidomethyl)morpholine** into PROTAC libraries to optimize physicochemical properties and degradation efficiency.

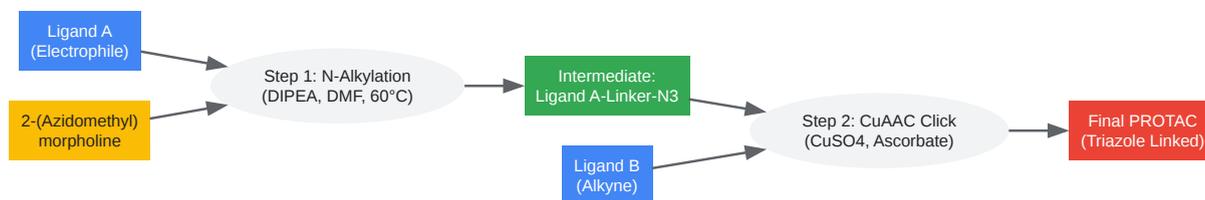
Chemical Profile: 2-(Azidomethyl)morpholine[2]

Property	Specification	Relevance to PROTAC Design
Structure	Morpholine ring with -CH ₂ N ₃ at C2	Rigid core reduces entropic penalty upon binding.[2]
Formula	C ₅ H ₁₀ N ₄ O	Low molecular weight contribution (< 150 Da).[2]
Functionality A	Secondary Amine (NH)	Nucleophilic handle for attachment to Ligand A (via alkylation/amidation).[2]
Functionality B	Azide (-N ₃)	Bioorthogonal handle for CuAAC "Click" reaction with Alkyne-Ligand B.
LogP	~ -0.4 (Estimated)	Enhances aqueous solubility; lowers lipophilicity of final PROTAC.[2]
TPSA	~ 50 Å ²	Contributes to favorable Topological Polar Surface Area for permeability.[2]

Strategic Workflow: Convergent Synthesis

The synthesis utilizes a convergent strategy. The morpholine linker is first attached to "Ligand A" (typically the E3 ligase binder, e.g., Thalidomide or VHL ligand) via the secondary amine.[2] The resulting intermediate is then coupled to "Ligand B" (POI binder) via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2]

Visualization of Synthetic Pathway



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Caption: Convergent synthetic workflow for incorporating **2-(azidomethyl)morpholine**. Blue nodes represent ligand precursors; the yellow node is the linker; the red node is the final active degrader.[2]

Detailed Experimental Protocols

Phase A: Functionalization of the Morpholine Amine

Objective: Attach the linker to Ligand A (e.g., a Cereblon binder like Pomalidomide functionalized with an alkyl halide).[2] Mechanism: Nucleophilic Substitution (SN2).[2]

Reagents:

- Ligand A-Electrophile (e.g., Pomalidomide-alkyl-Br)[2]
- **2-(Azidomethyl)morpholine** (1.2 equivalents)[2]
- DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)[2]
- Anhydrous DMF (Dimethylformamide)[2]

Protocol:

- **Dissolution:** In a flame-dried round-bottom flask, dissolve 1.0 eq of Ligand A-Electrophile in anhydrous DMF (concentration ~0.1 M).
- **Addition:** Add 3.0 eq of DIPEA, followed by the dropwise addition of 1.2 eq of **2-(azidomethyl)morpholine**.

- Reaction: Stir the mixture at 60°C under an inert atmosphere (N₂) for 4–16 hours. Monitor conversion by LC-MS (Look for mass shift corresponding to + Linker - HBr).[2]
- Work-up: Dilute reaction with EtOAc and wash with water (3x) and brine (1x) to remove DMF and excess amine.
- Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (typically MeOH/DCM gradient).
 - Validation Point: 1H NMR should show the morpholine ring protons (3.0–4.0 ppm) and the disappearance of the alkyl halide CH₂ signal shift.[2]

Phase B: CuAAC "Click" Reaction

Objective: Conjugate the Azide-Intermediate to the Alkyne-Ligand B (POI binder).[2]

Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition to form a 1,4-disubstituted 1,2,3-triazole.[2]

Reagents:

- Azide-Intermediate (from Phase A) (1.0 eq)[2]
- Ligand B-Alkyne (1.0 eq)[2]
- CuSO₄[2] · 5H₂O (0.1 eq)[2]
- Sodium Ascorbate (0.5 eq)[2]
- Solvent System: tBuOH:H₂O (1:[2]1) or DMSO:H₂O (if solubility is poor).[2]

Protocol:

- Preparation: Dissolve the Azide-Intermediate and Ligand B-Alkyne in the chosen solvent system (approx. 0.05 M).[2]
- Catalyst Activation: Prepare a fresh aqueous solution of Sodium Ascorbate (0.5 M) and CuSO₄ (0.1 M).[2]

- Initiation: Add the CuSO₄ solution (0.1 eq) to the reaction mixture, followed immediately by the Sodium Ascorbate solution (0.5 eq). The mixture may turn slightly yellow/orange.[2]
- Incubation: Stir vigorously at room temperature for 2–12 hours.
 - Note: If the reaction stalls, heat to 40°C or add TBTA ligand (0.1 eq) to stabilize Cu(I).[2]
- Quenching: Dilute with water and extract with DCM or EtOAc. If copper scavenging is required, wash with an aqueous solution of EDTA or NH₄Cl.[2]
- Purification: Purify the final PROTAC using Preparative HPLC (Reverse Phase, C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).
 - Validation Point: LC-MS must confirm the exact mass of the combined dimer.[2] 1H NMR will reveal the diagnostic triazole singlet proton (typically ~7.5–8.5 ppm).[2]

Critical Analysis: Why Morpholine?

The choice of linker defines the physicochemical "fitness" of the PROTAC.[2]

Feature	Morpholine Linker	Standard PEG Linker	Impact on Drug Development
Conformation	Semi-Rigid (Chair conformation)	Highly Flexible (Random coil)	Morpholine reduces the entropic cost of binding, potentially improving potency [1]. [2]
Metabolism	High Stability	Prone to oxidative cleavage	Morpholine resists rapid metabolic breakdown, extending half-life [2]. [2]
Solubility	High (Polar ether/amine)	High	Both are good, but Morpholine adds rigidity without sacrificing solubility. [2]
Permeability	Moderate-High (Lower MW)	Low (High MW PEG)	Morpholine helps maintain a lower molecular weight and better lipophilicity profile [3]. [2]

Self-Validating System: To ensure this protocol works in your specific context, always perform a "Linker Scan". [2] Synthesize a small library where the morpholine is replaced by a simple propyl chain (hydrophobic control) and a PEG-2 chain (flexible hydrophilic control). [2] Compare degradation DC_{50} values. If the morpholine analog is superior, it confirms that rigidity or specific geometry is driving the efficacy. [2]

References

- Current strategies for the design of PROTAC linkers: a critical review. (2020). NIH National Library of Medicine. [2] Retrieved from [\[Link\]](#)
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